Bicyclo[5.1.0]octane-4-carboxylic acid
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Description
Bicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O2 . It is a type of bicyclic organic dicarboxylic acid .
Synthesis Analysis
The synthesis of molecules with trans-fused bicyclo[3.3.0]octane ring systems, which are similar to this compound, is very difficult due to high strain energy . There are very few approaches to access them . A one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium(i) complex has been reported for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.21 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Bicyclo[5.1.0]octane-4-carboxylic acid and its derivatives have been utilized extensively in chemical synthesis and structural analysis. For instance, ε-amino acids based on bicyclic skeletons like bicyclo[3.3.0]octane-5-amino-1-carboxylic acids have been prepared for use in solid-phase synthesis (Yeo et al., 2006). Additionally, inductive effects in isolated molecules of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids were studied to evaluate substituent effects in terms of isodesmic homodesmotic reactions (Exner & Böhm, 2002).
Reactivity and Electrical Effects
The reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters has been investigated, showing parallel trends in ionization constants and reactivities toward different chemical reactions (Roberts & Moreland, 1953). This research contributes to understanding the electrical effects of substituent groups in saturated systems.
Acidity and Substituent Effects
The acidity of weak acids like bicyclo[2.2.2]octane-1-carboxylic acids has been studied, revealing relationships between acidities and substituent effects (Wiberg, 2002). This research is crucial in the field of organic chemistry for understanding how different groups influence acid strength.
Crystal Structure and Conformational Studies
The crystal structure and conformational studies of compounds like (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid have been explored to understand the spatial arrangement of atoms in these molecules (Buñuel et al., 1996).
Catalytic and Synthetic Applications
Bicyclo[2.2.2]octane-1-carboxylic acid derivatives have been utilized in catalytic and synthetic applications, such as in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids (Otomaru et al., 2005). This showcases the versatility of bicyclic compounds in asymmetric synthesis.
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, bicyclo[2.2.2]octane derivatives have been used to develop soluble and colorless polyimides, demonstrating their potential in creating new materials with specific properties (Matsumoto & Kurosaki, 1997).
Properties
IUPAC Name |
bicyclo[5.1.0]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZCVZHKNRHROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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